molecular formula C9H9N3O2 B8137715 Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B8137715
M. Wt: 191.19 g/mol
InChI Key: VRLIDWIOFRTKSK-UHFFFAOYSA-N
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Description

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate (CAS: 87838-54-8) is a heterocyclic compound featuring a fused triazole and pyridine ring system with an ester functional group at the 3-position. This compound is synthesized via cyclization reactions using azide precursors and bases such as sodium ethoxide or sodium hydride . It serves as a versatile intermediate in organic synthesis, particularly in the development of fluorescence sensors and ligands due to its planar aromatic structure and reactivity .

Properties

IUPAC Name

ethyl triazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-7-5-3-4-6-12(7)11-10-8/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLIDWIOFRTKSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-aminopyridine-3-carboxylate with an azide source, such as sodium azide, in the presence of a suitable catalyst. The reaction is often carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Synthesis and Structural Characteristics

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate can be synthesized through various methods, including copper-catalyzed reactions and cycloaddition processes. The compound features a triazole ring fused with a pyridine ring, which enhances its biological activity due to the unique electronic and steric properties imparted by these heterocycles.

Antimicrobial Properties

Research has indicated that derivatives of triazolo[1,5-a]pyridine compounds exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for developing new antibiotics or antifungal agents .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle progression and apoptosis-related proteins . The structure-activity relationship (SAR) studies suggest that modifications to the triazole or pyridine moieties can enhance potency against specific cancer types.

Enzyme Inhibition

This compound has shown promise as an inhibitor of histone demethylases (KDMs), which are critical in regulating gene expression and are implicated in various cancers. By selectively targeting KDMs like KDM2A and KDM4A, this compound may serve as a lead compound for developing epigenetic therapies .

Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated effective inhibition against E. coli and S. aureus with MIC values as low as 10 µg/mL.
Study 2 Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values ranging from 15 to 30 µM.
Study 3 Enzyme InhibitionShowed selective inhibition of KDM2A with an IC50 value of 50 nM.

Mechanism of Action

The mechanism of action of ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Triazolo-Pyrimidine Derivatives

Example : Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12 in )

  • Structural Differences : The pyrimidine ring replaces the pyridine ring, and additional substituents (hydroxyphenyl, methyl, diphenyl) are present.
  • Physical Properties : Higher melting point (206°C) compared to simpler triazolopyridines, attributed to hydrogen bonding from the hydroxyl group and increased molecular rigidity .
  • Synthesis: Prepared via multicomponent reactions involving 5-amino-1-phenyl-1,2,4-triazole, aromatic aldehydes, and ethyl acetoacetate, yielding 82% .

Pyrazolo[1,5-a]Pyridine Derivatives

Example : Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 16205-44-0)

  • Structural Differences : A pyrazole ring is fused with pyridine instead of triazole.
  • Physical Properties: Molecular formula C₁₀H₁₀N₂O₂ (MW: 190.2), with a planar structure confirmed by SMILES notation (O=C(OCC)c1c2ccccn2nc1) .
  • Synthesis: Derived from reactions of pyrazole intermediates with ethyl cyanoacetate or malononitrile under acidic conditions .
  • Applications : Primarily used as a building block in pharmaceuticals and agrochemicals .

Imidazo[1,5-a]Pyridine Derivatives

Example : Ethyl 6-(pyridin-3-yl)imidazo[1,5-a]pyridine-3-carboxylate (Compound 26 in )

  • Structural Differences : An imidazole ring replaces the triazole, with a pyridinyl substituent at the 6-position.
  • Synthesis : Prepared via Suzuki-Miyaura coupling (64% yield), showcasing broader applicability in introducing aryl groups .
  • Applications : Investigated as GSK-3β inhibitors, highlighting the role of the imidazole ring in kinase binding .

Hydrogenated Triazolopyridine Derivatives

Example: Ethyl (3S,3aR,6S)-6-[bis(tert-butoxycarbonyl)amino]-3,3a,4,5,6,7-hexahydro[1,2,3]triazolo[1,5-a]pyridine-3-carboxylate (Compound 3 in )

  • Structural Differences : Partial hydrogenation of the pyridine ring increases flexibility and reduces aromaticity.
  • Synthesis : Achieved via thermal cyclization in THF, yielding a white solid after column chromatography .
  • Applications : Used in stereoselective synthesis of bioactive molecules, leveraging its chiral centers .

Key Comparative Data

Compound Core Structure Molecular Formula Melting Point/State Yield Key Applications
Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate Triazolo-pyridine C₉H₈N₃O₂ (est.) Not reported 46–82%* Fluorescence sensors, ligands
Ethyl triazolo[4,3-a]pyrimidine-6-carboxylate (Compound 12) Triazolo-pyrimidine C₂₇H₂₄N₄O₃ 206°C 82% Antiproliferative studies
Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate Pyrazolo-pyridine C₁₀H₁₀N₂O₂ Not reported 98% purity Pharmaceutical intermediates
Ethyl imidazo[1,5-a]pyridine-3-carboxylate (Compound 26) Imidazo-pyridine C₁₃H₁₂N₂O₂ Not reported 64% Kinase inhibitors

*Yield range depends on synthetic route (e.g., 46% using sodium hydride vs. 82% via optimized protocols) .

Biological Activity

Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews recent research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) that highlight the compound's potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using various precursors. A common method includes the reaction of 1-amino-pyridine derivatives with carboxylic acid derivatives under microwave irradiation. This approach has been optimized to yield high purity and yield of the desired product through careful control of reaction conditions such as temperature and solvent choice .

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for further pharmacological development:

  • Anticancer Activity : Recent studies have shown that derivatives of triazolo[1,5-a]pyridines can inhibit various cancer cell lines. For instance, compounds related to triazoloquinazolinones have demonstrated effective inhibition of Polo-like kinase 1 (Plk1), which is crucial in cancer cell mitosis. The IC50 values for these compounds ranged from 1.49 to 2.94 μM, indicating potent activity against cancer cells .
  • Antiviral Properties : Research has indicated that triazolo derivatives can interfere with viral polymerases. For example, certain triazolo compounds were tested against the influenza A virus and showed promising results in reducing viral plaque formation with EC50 values indicating effective inhibition .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated using MTT assays across various cell lines. The CC50 values reported suggest a concentration-dependent decrease in cell viability, which is critical for assessing the safety profile of potential therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies conducted on triazolo derivatives reveal insights into how structural modifications impact biological activity:

CompoundStructureIC50 (μM)Activity
43Triazoloquinazolinone1.49 - 2.94Plk1 PBD Inhibition
18Triazolo derivative>250Influenza A Virus Inhibition
34Triazole-pyridine hybrid10 - 20Cytotoxicity in cancer cells

These findings suggest that specific substitutions on the triazole ring significantly influence the compound's efficacy against targeted pathways in cancer and viral infections.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study demonstrated that a derivative exhibited significant cytotoxicity against colorectal cancer cell lines (HCT-116) with an IC50 value of approximately 11.94 μM. This suggests that modifications to the pyridine moiety can enhance anticancer activity while maintaining selectivity .
  • Case Study 2 : Another investigation focused on the antiviral activity against influenza A virus showed that specific triazole derivatives could inhibit viral replication effectively, providing a foundation for developing new antiviral therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate, and what key reagents are involved?

  • Methodological Answer : The synthesis typically involves cyclocondensation or cyclization reactions. A validated route starts with the reaction of this compound with para-toluenemethylsulfinate in the presence of lithium diisopropylamide (LDA), forming the sulfoxide derivative . Another method employs sodium hydride or sodium ethoxide as a base to facilitate triazole ring formation using azides like 2-azide-1-ethylpyridinium tetrafluoroborate, achieving yields up to 46% under optimized conditions .
  • Key Reagents :

  • LDA (for sulfoxide introduction)
  • Sodium hydride/sodium ethoxide (base)
  • Azide derivatives (e.g., 2-azide-1-ethylpyridinium tetrafluoroborate)

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural characterization relies on spectroscopic techniques:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify substituent environments (e.g., ester carbonyl at ~160-165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M]+^+ at m/z 191.19 for C9_9H9_9N3_3O2_2) .
  • Infrared (IR) : Peaks at ~1684 cm1^{-1} (ester C=O) and ~2136 cm1^{-1} (azide stretches in intermediates) .

Q. What are common functionalization reactions for this compound?

  • Methodological Answer : The ester group enables nucleophilic substitution (e.g., hydrolysis to carboxylic acids), while the triazole ring participates in cycloadditions or metal-catalyzed cross-couplings. For example, azide-alkyne "click" reactions modify the triazole moiety .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in this compound synthesis?

  • Methodological Answer : Contradictions in reported yields (e.g., 46% vs. lower values) often stem from base choice, solvent, or azide stoichiometry. Systematic optimization involves:

  • Base Screening : Sodium hydride outperforms sodium ethoxide in triazole cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Azide Equivalents : Excess azide (1.5–2.0 equiv) drives cyclization .
    • Data Table : Comparison of Reaction Conditions
BaseSolventAzide Equiv.Yield (%)Reference
Sodium hydrideDMF1.546
Sodium ethoxideEtOH1.032

Q. What computational methods are used to predict reactivity or biological activity of triazolopyridine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Molecular docking studies assess interactions with biological targets (e.g., enzymes), leveraging software like AutoDock Vina .

Q. How can researchers design assays to evaluate anticancer potential of this compound derivatives?

  • Methodological Answer : Follow NCI protocols for primary anticancer screening:

  • Cell Lines : Test against panels (e.g., leukemia, lung, colon cancers) .
  • Dose-Response : Use 10-5^\text{-5} M initial concentration, followed by IC50_{50} determination .
  • Mechanistic Studies : Measure apoptosis (Annexin V assays) or cell cycle arrest (flow cytometry) .

Contradiction Resolution & Data Analysis

Q. How to resolve discrepancies in reported biological activities of triazolopyridine analogs?

  • Methodological Answer : Variability arises from substituent effects or assay conditions. Strategies include:

  • Structural-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., ester vs. cyano groups) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., uniform cell lines, passage numbers) .

Q. What strategies mitigate side reactions during functionalization of the triazole ring?

  • Methodological Answer : Competing pathways (e.g., oxidation or ring-opening) are minimized by:

  • Protecting Groups : Temporarily block reactive sites (e.g., ester reduction to alcohol before azide coupling) .
  • Catalyst Tuning : Copper(I) iodide enhances regioselectivity in cycloadditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
Ethyl [1,2,3]triazolo[1,5-a]pyridine-3-carboxylate

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